N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound notable for its potential therapeutic applications. This compound features a unique structural arrangement, incorporating a phenylpropyl group, a thiomorpholine linked to a pyrazine, and a benzamide core. Its chemical formula is , with a molecular weight of approximately 416.5 g/mol. The compound is classified under the category of benzamides and is of interest in medicinal chemistry due to its potential biological activity.
The synthesis of N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves several steps, starting from simpler organic precursors. Common synthetic routes include:
The reaction conditions generally require organic solvents such as toluene or ethyl acetate, with catalysts like iodine or tert-butyl hydroperoxide used to enhance yields. In industrial settings, large-scale batch reactions are preferred, utilizing continuous flow reactors for efficiency and scalability.
The molecular structure of N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can be represented in various formats:
InChI=1S/C25H28N4O2/c30-24(27-15-7-10-20-8-3-1-4-9-20)21-11-13-22(14-12-21)31-25-23(26-16-17-28-25)29-18-5-2-6-19-29/h1,3-4,8-9,11-14,16-17H,2,5-7,10,15,18-19H2,(H,27,30)
The compound's three-dimensional conformation can be analyzed using molecular modeling software or databases such as the Protein Data Bank.
N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is capable of undergoing several chemical transformations:
These reactions expand the utility of the compound in synthetic organic chemistry and medicinal applications.
The mechanism of action for N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yil)pyrazin -2-yil]oxy}benzamide involves its interaction with biological targets such as receptors or enzymes. The compound binds to these targets through non-covalent interactions including hydrogen bonding and hydrophobic interactions. This binding modulates target activity, potentially influencing various cellular signaling pathways and physiological processes.
The physical properties of N-(3-phenypropyl)-4-{[3-(thiomorpholin -4-yil)pyrazin -2-yil]oxy}benzamide include:
Key chemical properties include:
N-(3-phenypropyl)-4-{[3-(thiomorpholin -4-yil)pyrazin -2-yil]oxy}benzamide has potential applications in scientific research and drug development. Its unique structure suggests possible use as:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1